Cas no 435273-55-5 (4-Bromo-2-methylisoindolin-1-one)

4-Bromo-2-methylisoindolin-1-one is a brominated isoindolinone derivative with a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The bromine moiety enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid isoindolinone core contributes to structural stability, making it useful in designing bioactive molecules. The methyl group further modifies steric and electronic properties, allowing fine-tuning of reactivity. This compound is valued for its synthetic utility in constructing complex heterocyclic frameworks, often employed in medicinal chemistry research for lead optimization and scaffold diversification.
4-Bromo-2-methylisoindolin-1-one structure
435273-55-5 structure
Product Name:4-Bromo-2-methylisoindolin-1-one
CAS No:435273-55-5
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD11878013
CID:324628
PubChem ID:21907534
Update Time:2025-05-25

4-Bromo-2-methylisoindolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methylisoindolin-1-one
    • 1H-Isoindol-1-one,4-bromo-2,3-dihydro-2-methyl-
    • 4-(1-methoxypropan-2-yloxy)aniline
    • 4-bromo-2-methyl-3H-isoindol-1-one
    • 4-bromo-2-methyl-1-isoindolinone
    • 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
    • 4-bromo-2-methyl-2,3-dihydroisoindol-1-one
    • 4-Bromo-2-methyl-2,3-dihydro-isoindol-1-one
    • Z1269119354
    • SCHEMBL1333882
    • DTXSID90619882
    • HNVZVGCFIFFWMV-UHFFFAOYSA-N
    • AM803905
    • CS-0038551
    • J-514676
    • 435273-55-5
    • A898270
    • EN300-384597
    • AKOS015919111
    • PS-4778
    • FT-0747181
    • MFCD11878013
    • DB-012157
    • MDL: MFCD11878013
    • Inchi: 1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3
    • InChI Key: HNVZVGCFIFFWMV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(N(C)CC=21)=O

Computed Properties

  • Exact Mass: 224.97900
  • Monoisotopic Mass: 224.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.589
  • Boiling Point: 356.577°C at 760 mmHg
  • Flash Point: 169.452°C
  • Refractive Index: 1.619
  • PSA: 20.31000
  • LogP: 1.97260

4-Bromo-2-methylisoindolin-1-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

4-Bromo-2-methylisoindolin-1-one Pricemore >>

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4-Bromo-2-methylisoindolin-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:435273-55-5)4-Bromo-2-methylisoindolin-1-one
Order Number:A898270
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:01
Price ($):2370.0/474.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-methylisoindolin-1-one

Recent Advances in the Study of 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This heterocyclic compound, characterized by its isoindolinone core and bromo-substituent, has been explored for its unique chemical properties and biological activities. Recent studies have highlighted its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators of protein-protein interactions.

One of the most notable advancements in the study of 4-Bromo-2-methylisoindolin-1-one is its application in the design of selective kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability to modulate their activity with high specificity is a major focus of drug development. Researchers have demonstrated that derivatives of 4-Bromo-2-methylisoindolin-1-one can be tailored to interact with specific kinase domains, offering promising leads for the treatment of cancers such as leukemia and solid tumors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of isoindolinone-based compounds, including 4-Bromo-2-methylisoindolin-1-one derivatives, which exhibited potent inhibitory activity against FLT3 and CDK kinases, both of which are implicated in cancer progression.

In addition to its role in kinase inhibition, 4-Bromo-2-methylisoindolin-1-one has also been investigated for its potential in modulating protein-protein interactions (PPIs). PPIs are challenging targets due to their large and often flat binding surfaces, but small molecules like 4-Bromo-2-methylisoindolin-1-one offer a strategic advantage by providing a rigid scaffold that can be functionalized to mimic key interaction motifs. Recent work has shown that this compound can be used to disrupt PPIs involved in neurodegenerative diseases, such as the interaction between tau protein and microtubules in Alzheimer's disease. A 2022 study in ACS Chemical Biology detailed the use of 4-Bromo-2-methylisoindolin-1-one as a starting point for the development of tau aggregation inhibitors, which could pave the way for new therapeutic strategies in neurodegenerative disorders.

The synthetic versatility of 4-Bromo-2-methylisoindolin-1-one further enhances its appeal in medicinal chemistry. Its bromo-substituent allows for facile functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening. Recent advances in synthetic methodologies, such as palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have expanded the scope of accessible derivatives, as reported in a 2023 article in Organic Letters. These developments underscore the compound's utility as a building block for the discovery of new bioactive molecules.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-Bromo-2-methylisoindolin-1-one derivatives. Issues such as solubility, metabolic stability, and off-target effects must be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structure-activity relationship (SAR) studies to identify the most promising candidates for further development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area, as highlighted in a recent industry report by Nature Reviews Drug Discovery.

In conclusion, 4-Bromo-2-methylisoindolin-1-one (CAS: 435273-55-5) represents a valuable scaffold in chemical biology and drug discovery, with demonstrated applications in kinase inhibition and protein-protein interaction modulation. Continued research into its derivatives and their biological activities holds great promise for the development of novel therapeutics for cancer and neurodegenerative diseases. The compound's synthetic flexibility and recent methodological advancements position it as a key player in the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:435273-55-5)4-Bromo-2-methylisoindolin-1-one
A898270
Purity:99%/99%
Quantity:25g/5g
Price ($):2370.0/474.0
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